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Clinical Trial Data

A Phase 2 dose-finding study in patients with hormone-dependent inoperable prostate cancer achieved its

primary endpoint. The table below summarizes the key efficacy findings from this trial [1]:

Parameter Result/Detail

Primary Endpoint Continuous suppression of testosterone to castration levels (< 0.5
ng/mL) for a three-month period [1].

Key Efficacy Finding A dose of 130 mg per cycle resulted in 100% of patients maintaining
testosterone suppression until at least day 85 [1].

Secondary Endpoint >50% reduction in serum Prostate-Specific Antigen (PSA) levels from
(Tumor Response) baseline [1].
PSA Response Rate In patients with continuous testosterone suppression, the tumor

response rate was 97% [1].

Tolerability The drug was reported to be well-tolerated at all dosages tested [1].

Preclinical Mechanism & Experimental Data
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Research indicates that Ozarelix's action extends beyond testosterone suppression. In vitro studies on
hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 lines) revealed a

direct anticancer effect [2].

¢ Experimental Findings: Ozarelix exhibited anti-proliferative effects and caused cell cycle arrest at
the G2IM phase. It also induced apoptosis (programmed cell death) [2].
¢ Molecular Mechanism: Apoptosis was triggered through the caspase-8-dependent activation of
caspase-3. This was associated with the down-regulation of the anti-apoptotic protein c-FLIP (L) and
an increased expression and activity of death receptors, including DR4, DR5, and Fas [2].
o Experimental Workflow: The methodology for these key in vitro experiments can be summarized as
follows:
o Cell Culture: Use of established androgen-independent human prostate cancer cell lines
(DU145 and PC3) [2].
o Treatment: Application of Ozarelix to the cell cultures [2].
o Analysis:
= Cell Viability & Toxicity: Assessed using standard assays.
= Cell Cycle Analysis: Performed via flow cytometry to detect phase arrest.
= Apoptosis Detection: Measured by analyzing caspase activity (specifically caspase-3
and -8).
= Protein Expression: Evaluated levels of c-FLIP (L), DR4, DR5, and Fas in the cells [2].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the dual mechanisms of Ozarelix, based on the information from the

search results.
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Diagram Overview: Ozarelix has a dual mechanism: suppressing systemic testosterone and directly inducing

cancer cell death.

Conclusion
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Ozarelix represents an interesting class of GnRH antagonists with a documented dual mechanism of action.
While clinical development for prostate cancer seems to have halted, the preclinical research on its efficacy

in androgen-independent models may still provide valuable insights for future drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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